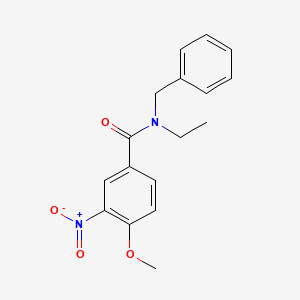

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide

Description

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzyl-ethyl amine group at the amide nitrogen, a methoxy group at the para position, and a nitro group at the meta position of the aromatic ring.

Properties

Molecular Formula |

C17H18N2O4 |

|---|---|

Molecular Weight |

314.34 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C17H18N2O4/c1-3-18(12-13-7-5-4-6-8-13)17(20)14-9-10-16(23-2)15(11-14)19(21)22/h4-11H,3,12H2,1-2H3 |

InChI Key |

AWNIISRLZDQMFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide typically involves the following steps:

Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

Amidation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the nitro-methoxy benzene derivative with benzylamine and ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Amines: Reduction of the nitro group yields amine derivatives.

Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Substituent Effects on Reactivity and Stability

The N-benzyl-N-ethyl substituent introduces steric bulk, which may hinder crystallization or intermolecular interactions compared to simpler N-alkyl or N-aryl derivatives. For example, N-(diphenylmethyl)-3-methyl-4-nitrobenzamide () shares a bulky N-substituent but lacks the methoxy group, leading to differences in solubility and hydrogen-bonding capacity.

The 4-methoxy group in the target compound provides electron-donating effects, contrasting with 3-hydroxy-4-methoxy-N,N-dimethylbenzamide (), where the hydroxyl group enables stronger hydrogen bonding.

Physicochemical Properties

Biological Activity

N-benzyl-N-ethyl-4-methoxy-3-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a benzamide framework with a methoxy group and a nitro group. The molecular formula is , with a molecular weight of approximately 290.33 g/mol. The presence of the nitro and methoxy groups contributes to its reactivity and biological activity, making it a subject of interest in various fields, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially disrupting cellular functions.

- Lipophilicity : The ethyl and benzyl groups enhance the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.

- Enzyme Interaction : It may modulate the activity of enzymes or receptors, influencing various biological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, which could be beneficial in treating infections caused by resistant bacteria.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, indicating that it may inhibit the proliferation of certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide | Methyl instead of methoxy group | Different electronic properties due to methyl substitution |

| N-ethyl-4-methoxy-3-nitrobenzamide | Lacks benzyl substitution | Simpler structure; potential differences in biological activity |

| Benzamide | Simplest form lacking additional functional groups | Serves as a baseline for comparing reactivity and properties |

This table highlights how the specific combination of functional groups in this compound confers distinct chemical reactivity and biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of nitrobenzamide derivatives, providing insights into their potential therapeutic applications:

- Antimycobacterial Activity : A study focused on substituted benzamides found that certain derivatives exhibited significant antimycobacterial activity comparable to established drugs like isoniazid. The structure-activity relationship (SAR) analysis revealed that modifications in the aromatic moiety influenced bioactivity significantly .

- Mechanistic Insights : Computational docking studies have been employed to analyze how these compounds interact with specific targets such as decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), which is crucial for developing new antitubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.